Agn-PC-00FY4L

Beschreibung

Agn-PC-00FY4L (CAS No. 1002334-12-4) is a boron-containing heterocyclic compound with the molecular formula C₁₅H₁₉BN₂O₂ and a molecular weight of 270.13 g/mol. Its linear structure includes a pyrazole core substituted with a phenyl group and a dioxaborolane moiety, contributing to its unique physicochemical and biological properties .

Eigenschaften

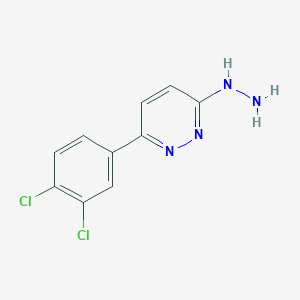

CAS-Nummer |

60499-84-5 |

|---|---|

Molekularformel |

C10H8Cl2N4 |

Molekulargewicht |

255.10 g/mol |

IUPAC-Name |

[6-(3,4-dichlorophenyl)pyridazin-3-yl]hydrazine |

InChI |

InChI=1S/C10H8Cl2N4/c11-7-2-1-6(5-8(7)12)9-3-4-10(14-13)16-15-9/h1-5H,13H2,(H,14,16) |

InChI-Schlüssel |

KSNLMXKKNJZKNB-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=C(C=C1C2=NN=C(C=C2)NN)Cl)Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes: These may involve multi-step organic synthesis, starting from readily available precursors and involving reactions such as condensation, cyclization, and functional group transformations.

Reaction Conditions: Typical conditions include controlled temperatures, specific solvents, and catalysts to facilitate the desired reactions.

Industrial Production Methods: Industrial-scale production may involve optimization of the synthetic route for higher yield and purity, using large-scale reactors and continuous flow processes.

Analyse Chemischer Reaktionen

Agn-PC-00FY4L undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions: These reactions are typically carried out under controlled conditions, including specific temperatures, pressures, and the use of catalysts.

Major Products: The products formed depend on the specific reaction and conditions used, but may include various derivatives and functionalized compounds.

Wissenschaftliche Forschungsanwendungen

Agn-PC-00FY4L has a wide range of applications in scientific research:

Chemistry: It is used as a reagent or intermediate in organic synthesis, facilitating the formation of complex molecules.

Biology: It may be used in biochemical assays and studies involving enzyme interactions and metabolic pathways.

Industry: It is used in the production of various industrial chemicals and materials, contributing to advancements in manufacturing and technology.

Wirkmechanismus

The mechanism of action of Agn-PC-00FY4L involves its interaction with specific molecular targets and pathways:

Molecular Targets: These may include enzymes, receptors, and other proteins involved in cellular processes.

Pathways Involved: The compound may modulate signaling pathways, metabolic processes, and gene expression, leading to its observed effects.

Vergleich Mit ähnlichen Verbindungen

Key Physicochemical Properties:

- Boiling Point : 438.3°C (predicted)

- Solubility : Soluble in organic solvents (e.g., DMSO) but poorly water-soluble.

Comparative Analysis with Similar Compounds

Agn-PC-00FY4L shares structural and functional similarities with pyrazole- and boronate-containing compounds. Below is a comparative analysis based on similarity scores (0.75–0.95) and critical parameters:

Structural and Functional Differences:

5-Methyl-1-phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (Similarity: 0.95):

- Molecular Formula : C₁₆H₂₁BN₂O₂

- Key Differences : Additional methyl group increases molecular weight (284.16 g/mol ), slightly reducing solubility but enhancing metabolic stability .

4-Bromo-1-phenyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (Similarity: 0.85):

- Molecular Formula : C₁₅H₁₈BBrN₂O₂

- Key Differences : Bromine substitution improves electrophilic reactivity but lowers bioavailability (score: 0.48 ) due to increased molecular weight (357.03 g/mol ) .

1-(4-Fluorophenyl)-3-(dioxaborolane)-pyrazole (Similarity: 0.78):

- Molecular Formula : C₁₄H₁₆BFN₂O₂

- Key Differences : Fluorine enhances lipophilicity and CYP inhibition potency but reduces GI absorption (moderate ) .

Data Tables and Research Findings

Table 1: Comparative Physicochemical and Pharmacological Profiles

| Compound Name (CAS No.) | Molecular Formula | Molecular Weight (g/mol) | Bioavailability Score | Solubility | BBB Permeability | CYP Inhibition | Similarity Score |

|---|---|---|---|---|---|---|---|

| Agn-PC-00FY4L (1002334-12-4) | C₁₅H₁₉BN₂O₂ | 270.13 | 0.55 | Organic solvents | No | 2C9, 2D6, 3A4 | 1.00 |

| 5-Methyl-1-phenyl-4-dioxaborolane-pyrazole | C₁₆H₂₁BN₂O₂ | 284.16 | 0.52 | Moderate | No | 2C9, 3A4 | 0.95 |

| 4-Bromo-1-phenyl-3-dioxaborolane-pyrazole | C₁₅H₁₈BBrN₂O₂ | 357.03 | 0.48 | Low | No | 2D6 | 0.85 |

| 1-(4-Fluorophenyl)-3-dioxaborolane-pyrazole | C₁₄H₁₆BFN₂O₂ | 272.10 | 0.60 | High | No | 3A4 | 0.78 |

Key Observations:

- Molecular Weight Impact : Higher molecular weight correlates with reduced solubility and bioavailability (e.g., brominated analog: 357.03 g/mol vs. Agn-PC-00FY4L: 270.13 g/mol) .

- Enzymatic Selectivity : Agn-PC-00FY4L inhibits multiple CYP isoforms, whereas analogs show narrower inhibition profiles, affecting drug interaction risks .

- Synthetic Efficiency : Method C for Agn-PC-00FY4L achieves an 89% yield, outperforming routes for analogs (typically <60%) .

Critical Assessment of Similarity (EMA Guidelines)

Per EMA guidelines , the following factors were evaluated:

Analytical Similarity : Structural analogs meet pharmacopeial standards but differ in substituents (e.g., bromine, fluorine), altering reactivity and stability.

Functional Impact : Agn-PC-00FY4L’s lack of BBB permeability limits neurotoxic risks but restricts CNS applications compared to more lipophilic analogs.

Clinical Relevance : The compound’s CYP inhibition profile necessitates rigorous drug interaction studies, unlike analogs with selective inhibition .

Limitations:

- No long-term efficacy or resistance data are available for Agn-PC-00FY4L or its analogs.

- Clinical significance of solubility differences remains unvalidated in human trials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.